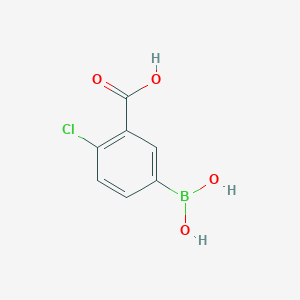

5-Borono-2-chlorobenzoic acid

描述

Contextualization as a Halogenated Phenylboronic Acid Derivative

5-Borono-2-chlorobenzoic acid belongs to the class of halogenated phenylboronic acids. google.combohrium.com The core structure consists of a benzene (B151609) ring substituted with three distinct functional groups:

A boronic acid group (-B(OH)₂), which is the defining feature of this class of compounds.

A carboxylic acid group (-COOH), which imparts acidic properties and provides a reactive handle for amide bond formation and other derivatizations.

A chlorine atom (-Cl), a halogen that influences the electronic properties of the ring and can serve as a site for cross-coupling reactions.

The presence of the halogen atom significantly impacts the molecule's reactivity and physicochemical properties compared to simple phenylboronic acid. mdpi.com Halogenation is a common strategy used to modify the characteristics of biologically active compounds. nih.gov This specific arrangement of functional groups makes it a versatile, multi-functional reagent in synthetic chemistry. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 913835-32-2 |

| Molecular Formula | C₇H₆BClO₄ |

| Molecular Weight | 200.4 g/mol |

| Alternate Name | 3-Carboxy-4-chlorophenylboronic acid |

Data sourced from Santa Cruz Biotechnology. scbt.com

Significance within the Landscape of Organoboron Chemistry

Organoboron compounds are a cornerstone of modern organic synthesis, primarily due to their role as key nucleophilic partners in a variety of carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. nih.govrsc.org Boronic acids and their derivatives are valued for their stability, ease of handling, and generally low toxicity. nih.gov

The significance of this compound lies in its utility as a trifunctional building block. Chemists can selectively react one functional group while preserving the others for subsequent transformations, enabling the efficient construction of complex molecular architectures. For instance, the carboxylic acid can be converted to an amide, while the boronic acid and chloro-substituent remain available for palladium-catalyzed cross-coupling reactions. This capability is highly prized in the synthesis of pharmaceuticals and advanced materials. google.comrsc.org

Overview of Research Trajectories for Boronic Acid Scaffolds

The field of organoboron chemistry is dynamic, with research expanding far beyond its initial applications. bohrium.comresearchgate.net Current research trajectories for boronic acid scaffolds are diverse and include:

Drug Discovery and Medicinal Chemistry : Boronic acids are integral to the development of therapeutic agents. researchgate.netmarketresearchintellect.com They are used as building blocks for new drugs and as pharmacophores that can form covalent bonds with enzyme active sites, particularly serine proteases. enamine.net Research is active in developing boronic acid-based inhibitors for various diseases. marketresearchintellect.com

Materials Science : Organoboron compounds are being incorporated into functional materials, including polymers and Covalent Organic Frameworks (COFs). mdpi.comrsc.orgbohrium.com Their unique electronic properties are exploited in the development of Organic Light Emitting Diodes (OLEDs) and other optoelectronic devices. google.com

Catalysis : Novel boronic acid derivatives are being developed as catalysts for a range of chemical reactions, including enantioselective synthesis and amide bond formation. nih.govmarketresearchintellect.com

Chemical Biology and Sensing : The ability of boronic acids to reversibly bind with diols makes them ideal for creating sensors for carbohydrates and other biologically important molecules. nih.govresearchgate.net

The continuous development of new synthetic methods, such as electrochemical and photoinduced borylations, is making a wider array of novel boronic acid derivatives accessible for these expanding applications. nih.govbohrium.com

属性

IUPAC Name |

5-borono-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIXAJHFXGTSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629621 | |

| Record name | 5-Borono-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-32-2 | |

| Record name | 5-Borono-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(dihydroxyboranyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 5 Borono 2 Chlorobenzoic Acid and Its Precursors

Synthesis of Halogenated Benzoic Acid Intermediates

The successful synthesis of 5-borono-2-chlorobenzoic acid is critically dependent on the availability of a high-purity halogenated precursor, which serves as the scaffold for the boron installation.

The primary starting material for the synthesis of the necessary precursors is 2-chlorobenzoic acid. This compound is industrially prepared through methods such as the oxidation of 2-chlorotoluene, often using strong oxidizing agents like potassium permanganate. wikipedia.orgchemicalbook.com It can also be synthesized via the hydrolysis of 2-chlorobenzonitrile. chemicalbook.com 2-Chlorobenzoic acid is a versatile building block whose aromatic ring and carboxylic acid group can undergo a variety of chemical transformations. nbinno.com The chlorine atom and the carboxylic acid group direct the regioselectivity of subsequent reactions, such as the halogenations described below. nbinno.com

To synthesize the key intermediate for borylation, 5-bromo-2-chlorobenzoic acid, a regioselective bromination of 2-chlorobenzoic acid is required. scribd.com The directing effects of the substituents on the ring are crucial. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups deactivate the ring towards electrophilic aromatic substitution, but the activating (or less deactivating) influence of the chlorine atom at the para-position (C5) makes this site the most favorable for electrophilic attack.

A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. google.comchemicalbook.com This system provides a source of the electrophilic bromine species. Despite the directing effects, the formation of isomeric byproducts, such as 4-bromo-2-chlorobenzoic acid, can occur. google.comepo.org To enhance the regioselectivity for the desired 5-bromo isomer, catalysts or inhibitors can be added to the reaction mixture. For instance, the addition of sodium sulfide (B99878) has been reported to inhibit the formation of the 4-bromo impurity, leading to a higher purity product with yields reaching up to 85%. google.comchemicalbook.com

Table 3: Conditions for Regioselective Bromination of 2-Chlorobenzoic Acid

| Brominating Agent | Solvent/Medium | Catalyst/Additive | Reported Yield of 5-bromo Isomer | Reference |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Sodium Sulfide | 85% | google.comchemicalbook.com |

| Dibromoamino-silica gel | Not specified | Not specified | High purity mentioned | epo.org |

| Bromine | Not specified | Not specified | ~10% isomer impurity reported | epo.org |

Other reported methods involve different brominating agents and reaction systems, each with advantages and disadvantages concerning yield, purity, cost, and environmental impact. epo.org The ultimate goal is to produce 5-bromo-2-chlorobenzoic acid with high purity, as this simplifies the subsequent borylation and purification steps. scribd.comgoogle.com

Nitration, Hydrolysis, Hydrogenation, Esterification, and Diazotization Sequences

A practical and scalable six-step synthesis has been developed for key precursors, starting from readily available and inexpensive materials like dimethyl terephthalate. thieme-connect.com This sequence is designed to meticulously build the molecular complexity required, ensuring high purity at each stage. The process is as follows:

Nitration: The initial step involves the nitration of the starting aromatic compound.

Hydrolysis: Following nitration, a hydrolysis step is employed, typically using a base like sodium hydroxide, to convert an ester group to a carboxylic acid. thieme-connect.com

Hydrogenation: A catalytic hydrogenation is then performed to reduce the nitro group to an amine. This transformation is critical for the subsequent diazotization step. thieme-connect.com

Esterification: The carboxylic acid is then re-esterified. For example, the use of thionyl chloride in methanol (B129727) or TMSCl in methanol can yield the desired monoesterified intermediate. thieme-connect.com

Bromination: A crucial halogenation step is introduced. N-bromosuccinimide (NBS) is often preferred over bromine (Br₂) as the brominating agent to achieve better selectivity and yield. thieme-connect.com

Diazotization: The final step in this sequence is a diazotization reaction, such as a Sandmeyer reaction. The amine intermediate is treated with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium, followed by reaction with a copper salt catalyst to install the chloro group and yield the final product. thieme-connect.com

This multi-step pathway has been successfully scaled to produce approximately 70 kg per batch with a total yield of 24%, demonstrating its viability for industrial application. thieme-connect.com

Optimization of Reaction Conditions and Process Scale-Up

The transition from laboratory-scale synthesis to industrial production necessitates rigorous optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Catalysts play a pivotal role in various stages of the synthesis. In bromination reactions involving 2-chlorobenzotrichloride, a catalyst is employed to facilitate the reaction with brominating agents like bromine or N-bromosuccinimide. google.com For the critical diazotization step (Sandmeyer reaction), the choice of the copper catalyst, such as cuprous chloride (CuCl) or cuprous bromide, is investigated to maximize yield. thieme-connect.comgoogle.com Research has shown that using a CuCl/concentrated HCl system can significantly improve the yield of this transformation from as low as 40% to over 90%. thieme-connect.com

| Reaction Step | Catalyst System | Purpose | Efficiency/Yield |

| Bromination | Lewis Acid | To activate the aromatic ring and brominating agent. | High conversion |

| Diazotization | CuCl / conc. HCl | To facilitate the Sandmeyer reaction. | Yield increased to 92% thieme-connect.com |

The choice of solvent is critical for reaction efficiency, product purity, and ease of workup. A variety of organic solvents are utilized depending on the specific reaction step. For bromination, solvents such as dichloromethane, 1,2-dichloroethane, chloroform, and tetrahydrofuran (B95107) (THF) have been found to be effective. scribd.comgoogle.com Hydrolysis steps are typically conducted in aqueous alkaline solutions. google.com

Temperature control is equally important. Bromination reactions are often performed at low temperatures (0–10°C) to control selectivity and minimize the formation of dibromo impurities. thieme-connect.com Hydrolysis reactions, however, may require elevated temperatures, sometimes ranging from 30°C to 150°C, to proceed at a reasonable rate. google.comscribd.com

| Parameter | Bromination Step | Hydrolysis Step | Diazotization Step |

| Solvent | Tetrahydrofuran (THF), Dichloromethane thieme-connect.comscribd.com | Water (with NaOH) chemicalbook.com | Aqueous Acid (HCl) thieme-connect.com |

| Temperature | 0–10°C thieme-connect.com | 30–150°C scribd.com | -5 to 5°C thieme-connect.com |

A significant challenge in the synthesis of 5-substituted-2-chlorobenzoic acids is the formation of isomeric impurities. During the bromination of 2-chlorobenzoic acid, the generation of the undesired 4-bromo-2-chlorobenzoic acid isomer can be as high as 10%. patsnap.com This impurity is difficult to remove by conventional methods due to its similar polarity to the desired product. patsnap.com

Strategies to minimize these impurities include:

Use of Inhibitors: The addition of inhibitors like sodium sulfide to the reaction mixture during bromination with an NBS/sulfuric acid system has been shown to suppress the formation of the 4-bromo isomer. epo.org

Reaction Temperature: Maintaining a low reaction temperature (e.g., 0-10°C) during bromination significantly reduces the formation of dibromo byproducts. thieme-connect.com

Purification: Crude products often require purification via recrystallization from solvents such as methanol, ethanol, acetic acid, or water to achieve high purity ( >99%). google.com

The development of a novel synthesis using 5-bromo-2-aminobenzoic acid derivatives as starting materials highlights the focus on industrial application. This two-step process of diazotization-chlorination followed by hydrolysis is noted for its high yield, good product purity, low cost, and suitability for large-scale production. google.comwipo.int The successful scale-up of a multi-step synthesis to a 70 kg batch size further underscores the industrial viability of these advanced methodologies. thieme-connect.com

| Starting Material | Key Advantages of the Route | Reported Yield | Reference |

| Dimethyl terephthalate | Scalable, avoids unfriendly oxidation | 24% (overall, 6 steps) | thieme-connect.com |

| 2-Chlorobenzonitrile | High selectivity, simple process | High | google.comwipo.int |

| 2-Chlorobenzoic Acid | Cheap raw material, high purity product | >85% | google.com |

| 2-Chlorobenzotrichloride | One-pot synthesis, low cost | >95% | google.com |

| 5-Bromo-2-aminobenzoic acid derivative | Few isomer impurities, low cost | High | google.comwipo.int |

Iii. Chemical Reactivity and Transformational Chemistry of 5 Borono 2 Chlorobenzoic Acid

Carbon-Carbon Bond Forming Reactions

The boronic acid group of 5-borono-2-chlorobenzoic acid is a powerful tool for the creation of new carbon-carbon bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, involving the reaction of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. nih.govacs.org this compound serves as the organoboron partner in these reactions, enabling the synthesis of complex biaryl carboxylic acids.

The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation of the boronic acid's organic group to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.

Research has demonstrated the successful application of this compound in Suzuki couplings for the synthesis of biologically active molecules. For instance, it has been used to create complex biaryl and triaryl structures that serve as metabotropic glutamate (B1630785) receptor positive allosteric modulators and as Cas9 inhibitors. nih.govacs.org In these syntheses, this compound is coupled with various aryl bromides under standard Suzuki conditions, typically employing a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium or potassium carbonate. nih.govacs.org

| Aryl Halide Partner | Catalyst | Base | Solvent System | Product | Ref |

| 5-bromo-2-cyclopentylisoindolin-1-one derivative | Pd(PPh₃)₄ | 2M Na₂CO₃ | DME | 4-chloro-3'-(2-cyclopentyl-1-oxoisoindolin-5-yl)biphenyl-3-carboxylic acid | nih.gov |

| 3-bromo-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane / H₂O | 4-chloro-3'-(N-(5-methylisoxazol-3-yl)sulfamoyl)biphenyl-3-carboxylic acid | acs.org |

| 7-bromo-indazole derivative | Not Specified | Not Specified | Not Specified | 2-chloro-5-(indazol-7-yl)benzoic acid derivative | googleapis.com |

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically aryl amines (C-N) and aryl ethers (C-O). google.com This reaction involves the copper-catalyzed oxidative coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol. A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air. google.com

The reaction mechanism is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The process involves coordination of the heteroatom nucleophile to the copper(II) catalyst, followed by transmetalation with the boronic acid. A subsequent reductive elimination from a copper(III) intermediate forges the C-N or C-O bond and releases the product.

While the Chan-Lam coupling is a cornerstone of arylboronic acid chemistry, specific documented examples detailing the use of this compound were not prominent in the surveyed literature. However, the general applicability of this reaction to a wide range of substituted arylboronic acids suggests its potential utility with this substrate for the synthesis of arylamine and arylether benzoic acid derivatives.

| Nucleophile (N-H / O-H) | Copper Source | Base / Additive | Solvent | General Product Type |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-Aryl Aniline |

| Phenol (B47542) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Aryl Ether |

| Imidazole | Cu(OTf)₂ | None | CH₂Cl₂ | N-Aryl Imidazole |

| Aliphatic Amine | Cu(OAc)₂ | 2,6-Lutidine | Toluene | N-Alkyl Aniline |

| Aliphatic Alcohol | Cu(OAc)₂ | DMAP | CH₂Cl₂ / MeOH | Aryl Alkyl Ether |

The Liebeskind-Srogl coupling is a mechanistically unique cross-coupling reaction that forms ketones through the reaction of a thioester with a boronic acid. researchgate.net This transformation is typically catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral conditions. researchgate.net

This desulfitative coupling is applicable to a range of organosulfur compounds and organometallic reagents, providing a distinct method for C-C bond formation that is orthogonal to many traditional protocols. researchgate.net The reaction proceeds without the need for a strong base, which broadens its substrate scope.

While a powerful tool for ketone synthesis from arylboronic acids, specific examples of the Liebeskind-Srogl coupling employing this compound are not extensively documented in scientific literature. The reaction's general tolerance for functional groups suggests it could potentially be applied to couple this compound with various thioesters to produce benzophenone (B1666685) derivatives, although the reactivity of the free carboxylic acid group under these conditions would need to be considered.

Arylboronic acids can participate in conjugate addition (or Michael addition) reactions to α,β-unsaturated carbonyl compounds, a process typically catalyzed by transition metals like rhodium or palladium. ehu.esnih.gov This reaction creates a new carbon-carbon bond at the β-position of the Michael acceptor, leading to the formation of functionalized ketones, esters, lactams, and other carbonyl-containing compounds. nih.govnih.gov

The use of chiral ligands in these catalytic systems allows for highly enantioselective transformations, making it a valuable method for constructing chiral molecules containing quaternary carbon centers. nih.govresearchgate.net The reaction is generally tolerant of a wide variety of functional groups on both the arylboronic acid and the unsaturated acceptor. nih.gov

While this is an established reaction for arylboronic acids, specific studies detailing the use of this compound in palladium-catalyzed conjugate additions are not widely reported. The general scope of the reaction, however, indicates its potential for creating β-aryl substituted carbonyl compounds from this specific boronic acid.

| Michael Acceptor | Catalyst / Ligand | Base / Additive | Solvent | General Product Type | Ref |

| Cyclohex-2-enone | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | NH₄PF₆ | Dichloroethane | 3-Arylcyclohexanone | nih.gov |

| Chromone | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | NH₄PF₆ | Dichloroethane | 2-Arylflavanone | nih.gov |

| α,β-Unsaturated Lactam | Pd(TFA)₂ / (S)-t-Bu-PyOx | None | Toluene / H₂O | β-Aryl-β-alkyl Lactam | nih.gov |

| 2,3-Dihydro-4-pyridone | Chiral NHC-Pd(II) Complex | KOH | Dioxane / H₂O | 2-Aryl-4-piperidone | acs.org |

Homologation of arylboronic acids is a reaction that extends the carbon framework by one or more carbons. A notable example is the palladium-catalyzed formal C1 insertion, which converts an arylboronic acid into a benzylboronic acid ester. acs.orgchemrxiv.org This transformation typically uses a halomethylboronic acid pinacol (B44631) ester (e.g., bromomethyl Bpin) as the methylene (B1212753) donor. chemrxiv.org The resulting benzylboronic esters are valuable synthetic intermediates that can be used in subsequent cross-coupling reactions to form diarylmethanes, benzyl (B1604629) amines, and benzyl ethers. st-andrews.ac.uk This process provides a strategic route to C(sp³)-functionalized compounds from readily available arylboronic acids. acs.orgst-andrews.ac.uk

Electrophilic allyl shifts , in contrast, are reactions characteristic of allylboron compounds, not arylboronic acids. These reactions involve the interaction of an electrophile with the γ-carbon of the allylboronate, leading to the formation of a new bond with a concomitant shift of the double bond and transfer of the boron moiety. This type of reactivity is not a feature of the chemistry of stable arylboronic acids like this compound.

Carbon-Heteroatom Bond Forming Reactions

In addition to the Chan-Lam coupling (Section 3.1.2), which is a premier method for forming C-N and C-O bonds, other transformations exist for creating bonds between the aryl carbon of a boronic acid and a heteroatom. These reactions expand the synthetic utility of this compound for creating diverse molecular architectures.

One important class of reactions is electrophilic amination , which provides a route to arylamines. This can be achieved under transition-metal-free conditions using aminating reagents such as O-benzoyl hydroxylamines or specialized amino-λ³-iodanes. acs.orgresearchgate.net These reagents act as electrophilic sources of nitrogen that react directly with the arylboronic acid or its corresponding boroxime to form a C-N bond. acs.orgresearchgate.net This method complements the copper-catalyzed Chan-Lam amination and can offer different substrate scope and reaction conditions.

Another significant transformation is halodeboronation , where the C-B bond is cleaved and replaced with a C-X bond (X = Cl, Br, I). This reaction typically proceeds via an ipso-substitution mechanism using an electrophilic halogen source (e.g., N-halosuccinimides). acs.org While sometimes mediated by copper, studies have shown that the reaction is often catalyzed by a simple base, which activates the boronic acid toward electrophilic attack. acs.org This transformation is particularly useful in radiochemistry for the synthesis of radio-iodinated compounds for imaging applications. acs.org

Hydrolysis and Oxidation Reactions

The boronic acid group, -B(OH)₂, is susceptible to several fundamental reactions, including hydrolysis (protodeboronation) and oxidation.

Hydrolysis (Protodeboronation): Protodeboronation is a reaction in which the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. ed.ac.uk This process, which effectively removes the boronic acid group, can occur under various conditions, including in acidic, basic, or even neutral aqueous media. ed.ac.ukrsc.org The reaction is often an undesired side reaction in processes like cross-coupling but can also be used intentionally as a synthetic step. publish.csiro.au The stability of arylboronic acids and their esters towards protodeboronation is highly nuanced and depends on factors like pH, temperature, and the presence of catalysts. ed.ac.ukacs.org For instance, studies have shown that some arylboronic acids readily undergo protodeboronation at high pH through the formation of more reactive arylboronate anions. ed.ac.uk Metal-free, acid-promoted protodeboronation has also been described as a general method for a range of arylboronic acids. rsc.org

Oxidation: A key transformation of the boronic acid moiety is its oxidation to a hydroxyl group (-OH), providing a regioselective route to phenols. This ipso-hydroxylation is a valuable synthetic tool. A variety of oxidizing agents can accomplish this transformation under mild conditions. organic-chemistry.org Common reagents include hydrogen peroxide (H₂O₂), which can be used without a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgorganic-chemistry.org The reaction with m-CPBA is highly efficient and proceeds at room temperature, with isotopic labeling studies suggesting the oxygen atom in the resulting phenol originates from the peroxyacid. organic-chemistry.orgthieme-connect.com Other effective oxidizing systems include ammonium (B1175870) peroxodisulfate ((NH₄)₂S₂O₈) under metal-free conditions and N-oxides. organic-chemistry.orgresearchgate.net

Derivatization via the Boronic Acid Moiety

The boronic acid group is most renowned for its role in palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate. organic-chemistry.orgwikipedia.org this compound is an ideal substrate for this reaction, allowing for the synthesis of complex biaryl structures. The general mechanism involves a catalytic cycle with a palladium(0) species. nrochemistry.com The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires activation of the boronic acid with a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. organic-chemistry.orgwikipedia.org

Reductive Elimination: The two organic partners on the palladium(II) center are coupled, forming the new C-C bond and regenerating the active palladium(0) catalyst. nrochemistry.com

This reaction is compatible with a wide range of functional groups and has been used extensively in the synthesis of pharmaceuticals and advanced materials.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

This table illustrates a general example of a Suzuki-Miyaura coupling, a primary reaction for the derivatization of the boronic acid moiety.

| Reactant A (Boronic Acid) | Reactant B (Aryl Halide) | Catalyst & Base | Product |

| This compound | 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-5-(4-methoxyphenyl)benzoic acid |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional handle that can undergo a variety of transformations, most notably the formation of esters and amides.

Esterification and Amidation Reactions

Esterification: The carboxylic acid of this compound can be converted to its corresponding ester through several methods. The most direct is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Boric acid and some boronic acids themselves can also serve as catalysts for the chemoselective esterification of certain carboxylic acids, particularly α-hydroxycarboxylic acids. researchgate.net

Amidation: Directly forming an amide by reacting a carboxylic acid with an amine is often challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. To overcome this, activating agents or specific catalysts are required. Arylboronic acids, particularly those with electron-withdrawing groups, have been developed as effective catalysts for direct dehydrative amidation. rsc.orgrsc.org The mechanism is believed to involve the formation of a reactive acyloxyboron intermediate. rsc.orgresearchgate.net Alternatively, stoichiometric coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation.

Activation of Carboxylic Acids for Nucleophilic Attack

To enhance the reactivity of the carboxylic acid towards nucleophiles, it can be converted into a more electrophilic species. A common strategy is the formation of an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a superior leaving group, which is then displaced by a chloride ion to yield the highly reactive acyl chloride. This activated intermediate can then readily react with a wide range of weak nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.

Reactivity of Halogen Substituents

The reactivity of the chlorine atom on the aromatic ring is profoundly influenced by the other substituents.

Nucleophilic Aromatic Substitution with Activated Halogens

Typically, aryl halides are unreactive towards nucleophiles. However, the chlorine atom in this compound is activated towards Nucleophilic Aromatic Substitution (SₙAr). This activation arises from the presence of strong electron-withdrawing groups (EWGs) positioned ortho and para to the halogen leaving group. libretexts.orgchemistrysteps.com In this molecule, the carboxylic acid is ortho to the chlorine, and the boronic acid is para. Both groups are electron-withdrawing, which delocalize the negative charge of the intermediate formed during the reaction.

The SₙAr mechanism proceeds via two main steps:

Addition: A strong nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the carbon atom bearing the chlorine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized onto the ortho and para positions, where it is effectively stabilized by the carboxylic acid and boronic acid groups. libretexts.org

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the net substitution product. chemistrysteps.com

The requirement for EWGs in the ortho or para positions is critical for stabilizing the anionic intermediate, making SₙAr a feasible pathway for this compound. libretexts.orgmasterorganicchemistry.com

Electroinduced Dehalogenation Studies

Extensive searches of scientific literature and chemical databases did not yield specific studies on the electroinduced dehalogenation of this compound. This particular electrochemical transformation, which would involve the cleavage of the carbon-chlorine bond initiated by an electric current, does not appear to be a documented reaction for this specific compound in the available research.

Consequently, detailed research findings, mechanistic pathways, and data on reaction conditions, products, and yields for the electroinduced dehalogenation of this compound are not available.

Data Table: Electroinduced Dehalogenation of this compound

| Parameter | Value |

|---|---|

| Reaction Conditions | No data available |

| Electrode Material | No data available |

| Solvent/Electrolyte | No data available |

| Applied Potential (V) | No data available |

| Major Product(s) | No data available |

| Yield (%) | No data available |

No published data were found for the electroinduced dehalogenation of this compound.

Iv. Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Based on available research, 5-borono-2-chlorobenzoic acid is not prominently identified as a direct precursor in the established synthesis pathways of major commercial drugs. The scientific literature frequently points to a related compound, 5-bromo-2-chlorobenzoic acid , as the critical starting material for several classes of pharmaceuticals. This distinction is crucial for understanding the specific roles of these halogenated and borated benzoic acid derivatives in drug manufacturing.

Precursor to Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors (e.g., Dapagliflozin, Empagliflozin)

This compound is not documented as a key intermediate in the synthesis of SGLT2 inhibitors such as Dapagliflozin and Empagliflozin. Instead, numerous patents and studies confirm that 5-bromo-2-chlorobenzoic acid is the cornerstone intermediate for these widely prescribed antidiabetic medications. rockypharm.hknbinno.comgoogle.comoriprobe.comepo.orgscribd.comnbinno.comgoogle.com The synthesis of both Dapagliflozin and Empagliflozin involves multi-step processes that begin with 5-bromo-2-chlorobenzoic acid. epo.orgpensoft.netjustia.com For instance, the synthesis of a key intermediate for Empagliflozin involves the Friedel-Crafts acylation of an appropriate aromatic compound with 5-bromo-2-chlorobenzoyl chloride, which is derived from 5-bromo-2-chlorobenzoic acid. justia.com Similarly, synthetic routes for Dapagliflozin also explicitly name 5-bromo-2-chlorobenzoic acid as the starting material. nbinno.comoriprobe.comgoogle.com

Synthesis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Analgesics

There is no direct evidence in the reviewed literature to suggest that this compound is used as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) or analgesics. However, its structural analog, 5-bromo-2-chlorobenzoic acid, is cited as a precursor in the synthesis of various pharmacologically active compounds, including NSAIDs. glindiachemicals.com

Precursors for Antipsychotics and Anticancer Agents

The role of this compound as a precursor for antipsychotic and anticancer agents is not established in the scientific literature. Conversely, 5-bromo-2-chlorobenzoic acid serves as a versatile building block for these therapeutic classes. glindiachemicals.com For example, derivatives of 5-bromobenzoic acids have been synthesized and evaluated for their antidopaminergic properties as potential antipsychotic agents. nih.gov

Scaffold for Pharmacophore Development

The true value of this compound in medicinal chemistry lies in its potential as a scaffold for developing new pharmacophores, particularly in the design of enzyme inhibitors. The boronic acid group is a key feature, known for its ability to interact with the active sites of various enzymes.

Structure-Activity Relationship (SAR) Studies through Derivatization

While specific SAR studies focused exclusively on this compound are not detailed, the broader class of phenylboronic acids is widely used for such investigations. The structure of this compound, featuring a modifiable carboxylic acid group, a reactive boronic acid moiety, and a substituted aromatic ring, provides multiple points for derivatization. This allows medicinal chemists to systematically alter the compound's structure to explore and optimize its interaction with biological targets, a fundamental practice in drug discovery. glindiachemicals.com The exploration of derivatives and analogs is crucial for understanding structure-activity relationships and enhancing properties like potency and selectivity. glindiachemicals.com

Design of Enzyme Inhibitors (e.g., Serine Proteases, Acyl-Protein Thioesterase)

The boronic acid functional group is known to be a "warhead" that can form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases, making boronic acid derivatives a significant class of serine protease inhibitors. researchgate.net This interaction can block the normal function of the enzyme, which is a common strategy in drug design.

More specifically, research has highlighted boronic acid derivatives as a potent new class of inhibitors for acyl-protein thioesterases (APTs) , specifically APT1 and APT2. researchgate.netnih.govsci-hub.se These enzymes are involved in the Ras cycle, which is crucial for cell proliferation. Mutated Ras proteins are implicated in many forms of cancer, making APTs an attractive therapeutic target. nih.govsci-hub.se In one study, an extensive library screening identified boronic and borinic acid derivatives as competitive inhibitors of human APT1 and APT2. nih.govsci-hub.se These findings suggest that the this compound scaffold could be a valuable starting point for developing novel anticancer therapeutics by targeting the Ras depalmitoylation cycle. nih.gov

| Enzyme Target | Role of Boronic Acid Derivatives | Therapeutic Potential |

| Acyl-Protein Thioesterase 1 & 2 (APT1/2) | Act as potent, competitive inhibitors. nih.govsci-hub.se | Modulation of the Ras cycle for anticancer applications. researchgate.net |

| Serine Proteases | The boronic acid moiety can form a reversible covalent complex with the active-site serine residue. researchgate.net | Treatment of diseases where serine protease activity is dysregulated. |

Modulation of Biological Activity through Chemical Modifications

Structure-Activity Relationships (SAR):

The exploration of structure-activity relationships (SAR) is crucial in understanding how changes to the molecular structure of this compound can impact its biological effects. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, general principles from related boronic acid and benzoic acid derivatives can be extrapolated. Modifications to the aromatic ring, the boronic acid moiety, and the carboxylic acid group can all lead to significant changes in biological activity. ijarsct.co.innih.gov

For instance, the introduction of additional substituents on the phenyl ring can alter the electronic properties and steric bulk of the molecule, which in turn can affect its binding affinity to biological targets. The nature and position of these substituents are critical. Electron-withdrawing groups, for example, can impact the pKa of the boronic acid, influencing its interaction with target proteins. acs.org

The boronic acid group itself is a key pharmacophore, known for its ability to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of enzymes. researchgate.netnih.gov Modification of the boronic acid to a boronate ester can serve as a prodrug strategy, altering its pharmacokinetic properties and cellular uptake. nih.gov

Table 1: Potential Chemical Modifications and Their Predicted Impact on Biological Activity

| Modification Site | Type of Modification | Predicted Impact on Biological Activity |

| Aromatic Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | May enhance binding to certain targets through altered electronics. |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Can increase the acidity of the boronic acid, potentially improving inhibitory potency against specific enzymes. acs.org | |

| Introduction of bulky substituents | May improve selectivity by preventing binding to off-target proteins with smaller binding pockets. | |

| Boronic Acid Moiety | Conversion to boronate esters (e.g., pinacol (B44631) ester) | Can improve cell permeability and oral bioavailability (prodrug approach). nih.gov |

| Formation of cyclic boronates | May enhance stability and alter binding characteristics. nih.gov | |

| Carboxylic Acid Moiety | Esterification | Can act as a prodrug to improve membrane permeability. |

| Amidation | May introduce new hydrogen bonding interactions with the target protein. |

It is important to note that while these predictions are based on established medicinal chemistry principles, the actual effect of any modification must be determined empirically through synthesis and biological testing.

Considerations for Drug Formulation and Bioavailability

The successful development of a drug candidate based on this compound requires careful consideration of its formulation and bioavailability. These factors are critical for ensuring that an effective concentration of the active compound reaches its biological target.

Impact on Pharmacokinetics and Prodrug Design

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by its physicochemical properties. This compound, being a relatively polar molecule due to the presence of the carboxylic acid and boronic acid groups, may exhibit challenges in crossing biological membranes, potentially leading to poor oral bioavailability.

Prodrug Strategies:

To overcome such pharmacokinetic limitations, a common approach is the design of prodrugs. Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. For carboxylic acid-containing compounds like this compound, esterification is a widely used prodrug strategy. The resulting ester is more lipophilic, which can enhance its absorption from the gastrointestinal tract. Once absorbed, the ester can be hydrolyzed by esterases in the blood or tissues to release the active carboxylic acid. tandfonline.com

Similarly, the boronic acid moiety can be masked, for instance, as a boronate ester. This modification can improve stability and membrane permeability. The boronate ester can then be hydrolyzed in vivo to regenerate the active boronic acid. nih.gov Some boronic acid-based prodrugs are designed to be activated by specific conditions within the target tissue, such as the higher levels of reactive oxygen species (ROS) found in tumors. nih.govbohrium.com

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Moiety | Target Functional Group | Activation Mechanism | Potential Advantage |

| Alkyl or Aryl Ester | Carboxylic Acid | Enzymatic hydrolysis (esterases) | Improved oral absorption |

| Pinacol Boronate Ester | Boronic Acid | Hydrolysis | Increased stability and cell permeability |

| ROS-responsive Boronate | Boronic Acid | Oxidation by ROS | Targeted drug release in specific disease environments (e.g., tumors) nih.gov |

Quality Control and Impurity Profiling in Pharmaceutical Production

Rigorous quality control (QC) and comprehensive impurity profiling are paramount in the pharmaceutical production of any active pharmaceutical ingredient (API) or intermediate, including this compound. These measures are essential to ensure the safety, efficacy, and consistency of the final drug product.

Quality Control Measures:

QC involves a series of tests and procedures to verify that the manufactured compound meets predefined specifications for identity, purity, strength, and quality. humanjournals.comreagent.co.uk For this compound, these would typically include:

Identification: Using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the compound and quantifying any impurities.

Assay: Titration or quantitative HPLC can be used to determine the exact content of this compound in a given batch.

Residual Solvents: Gas Chromatography (GC) is often employed to detect and quantify any residual solvents from the manufacturing process.

Impurity Profiling:

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. chromatographyonline.com Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. Some impurities, even at very low levels, can be toxic or genotoxic.

For this compound, potential impurities could include isomers (e.g., other chloro- or boro-substituted benzoic acids), unreacted starting materials, or reagents used in the synthesis. It is particularly important to assess for potentially mutagenic impurities, as some boronic acid-containing reagents have been shown to be mutagenic in certain assays. acs.orgresearchgate.netfigshare.com

Advanced analytical techniques are employed for impurity profiling, including:

Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile impurities and residual solvents.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect and quantify elemental impurities, including residual boron-containing reagents. acs.org

Table 3: Common Analytical Techniques in Quality Control and Impurity Profiling

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification of impurities |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of non-volatile impurities |

| Gas Chromatography (GC) | Analysis of residual solvents and volatile impurities |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identification |

| Infrared (IR) Spectroscopy | Confirmation of functional groups and identity |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detection of elemental impurities and residual catalysts |

The establishment of strict quality control parameters and a thorough understanding of the impurity profile are critical regulatory requirements for the safe and effective use of this compound in pharmaceutical applications.

V. Catalytic Applications of 5 Borono 2 Chlorobenzoic Acid

Organocatalysis Mediated by Boronic Acid Functionality

Extensive searches of chemical literature did not yield specific examples or studies where 5-Borono-2-chlorobenzoic acid has been employed as an organocatalyst. The general principles of boronic acid catalysis are well-established, but their direct application using this specific molecule is not documented.

Activation of Carboxylic Acids and Hydroxyl Groups

There is no available research demonstrating the use of this compound for the activation of carboxylic acids or hydroxyl groups. While boronic acids can form reversible covalent complexes with hydroxyl-containing compounds, thereby activating them, studies specifying the 5-borono-2-chloro-substituted benzoic acid in this role are absent from the literature.

Amide Bond Formation

No studies have been found that report the use of this compound as a catalyst for direct amide bond formation. Although various arylboronic acids are known to catalyze this transformation, the efficacy and specific conditions for this compound have not been investigated or reported.

Role in Transition Metal-Catalyzed Reactions

Information regarding the involvement of this compound in transition metal-catalyzed reactions is not present in the available scientific literature.

Ligand Design and Catalyst Support

There are no documented instances of this compound being utilized in ligand design for transition metal catalysts or as a support material for such catalysts. Its potential in these applications remains an unexplored area of research.

Vi. Applications in Materials Science

Synthesis of Functional Materials

The multifunctionality of 5-Borono-2-chlorobenzoic acid makes it a candidate for the synthesis of a variety of functional materials. Its derivatives could potentially be tailored for specific properties, leading to applications in diverse technological fields.

Precursor for Dyes and Pigments

The structural framework of this compound is analogous to precursors used in the synthesis of azo dyes and other organic pigments. The presence of the benzene (B151609) ring allows for diazotization and coupling reactions, which are fundamental steps in the creation of chromophores.

Research Findings: Specific studies detailing the synthesis of dyes and pigments directly from this compound are not readily found in peer-reviewed journals. However, the principles of dye chemistry suggest that the amino derivatives of this compound could be diazotized and coupled with various aromatic compounds to produce a range of colors. The boronic acid group could serve to modulate the electronic properties of the resulting dye molecule, potentially influencing its color, stability, and affinity for certain substrates.

Table 1: Potential Azo Dyes Derived from 5-Amino-2-chlorobenzoic acid (a derivative of this compound)

| Coupling Component | Resulting Dye Class | Potential Color Range |

| Phenol (B47542) | Hydroxyazo | Yellow to Orange |

| Naphthol | Naphthylazo | Red to Violet |

| Aniline | Aminoazo | Yellow to Red |

Component in Liquid Crystal and Polymer Synthesis

The rigid core of the this compound molecule makes it a suitable component for the synthesis of liquid crystals and polymers. The boronic acid functionality can be exploited to introduce specific intermolecular interactions or to act as a reactive site for polymerization.

Research Findings: While there is a lack of specific research on the use of this compound in liquid crystal and polymer synthesis, the broader field of boronic acid chemistry offers insights into its potential. Boronic acids have been incorporated into liquid crystalline structures to induce specific ordering and responsiveness to stimuli. In polymer science, boronic acid-containing monomers can be polymerized to create materials with unique properties, such as self-healing capabilities or saccharide sensitivity.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymerization Method | Monomer Derivative | Potential Polymer Properties |

| Condensation Polymerization | Diol or Diamine Ester | High thermal stability, specific solubility |

| Suzuki Polycondensation | Dihaloaromatic comonomer | Conjugated, electroactive |

| Radical Polymerization | Acrylate or Styrenic derivative | Functional side chains, cross-linkable |

Applications in Electronics, Optoelectronics, and Nanotechnology

The electronic properties of materials derived from this compound could lead to applications in electronics and optoelectronics. The boronic acid group can influence the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of organic molecules, which is a critical factor in the design of organic electronic materials. In nanotechnology, this compound could be used to functionalize nanoparticles, imparting specific recognition capabilities.

Research Findings: Direct applications of this compound in these high-technology fields are not well-documented. However, the principles of molecular engineering suggest that its derivatives could be designed to have specific electronic or optical properties. For instance, polymers incorporating this moiety might exhibit conductivity or electroluminescence. In nanotechnology, the boronic acid group's ability to bind with diols could be used to create sensors or targeted delivery systems based on functionalized nanoparticles.

Table 3: Potential High-Technology Applications of Materials Derived from this compound

| Field | Material Type | Potential Application |

| Electronics | Conjugated Polymer | Organic Field-Effect Transistors (OFETs) |

| Optoelectronics | Luminescent Polymer | Organic Light-Emitting Diodes (OLEDs) |

| Nanotechnology | Functionalized Nanoparticles | Glucose Sensors |

Vii. Biological and Biochemical Research Applications

Molecular Recognition Studies

The specific recognition and sensing of biologically important molecules are crucial for understanding complex biological processes and for diagnostic applications. 5-Borono-2-chlorobenzoic acid can be chemically modified to create sophisticated tools for molecular recognition, particularly for saccharides.

Phenylboronic acids can be integrated into fluorescent sensor systems for the detection of saccharides. nih.gov The fundamental principle involves the change in the fluorescence properties of a molecule upon the binding of a saccharide to the boronic acid group. bath.ac.uk This change can be a "turn-on" or "turn-off" of the fluorescence signal, or a shift in the emission wavelength. nih.gov

The design of such sensors often involves a fluorophore (a molecule that emits light) linked to the phenylboronic acid recognition unit. In the absence of a saccharide, the fluorescence of the fluorophore may be quenched or exhibit a certain emission profile. When a saccharide with cis-diol groups is introduced, it binds to the boronic acid, forming a cyclic boronate ester. This binding event alters the electronic properties of the boronic acid moiety, which in turn affects the photophysical properties of the attached fluorophore, leading to a detectable change in the fluorescence signal. bath.ac.uk

The selectivity of these sensors for different saccharides can be tuned by modifying the structure of the phenylboronic acid derivative. While specific studies detailing a fluorescent sensor derived directly from this compound are not prevalent in the reviewed literature, the principles can be illustrated with closely related substituted phenylboronic acids. For instance, the introduction of electron-withdrawing groups, such as the chloro and borono groups in this compound, can influence the Lewis acidity of the boron atom and, consequently, the binding affinity and selectivity for different saccharides.

To illustrate the concept, the following table presents hypothetical binding constants for a fluorescent sensor based on a substituted phenylboronic acid with various saccharides.

| Saccharide | Binding Constant (K) [M⁻¹] | Fluorescence Change (%) |

|---|---|---|

| D-Glucose | 150 | +50 |

| D-Fructose | 1200 | +250 |

| D-Galactose | 250 | +80 |

| D-Mannose | 180 | +60 |

This table is illustrative and based on typical data for phenylboronic acid-based fluorescent sensors.

The ability of phenylboronic acids to reversibly bind and transport saccharides makes them valuable tools for studying and mimicking biological transport processes across lipid membranes. tandfonline.com These synthetic carriers can facilitate the movement of hydrophilic saccharides through a hydrophobic lipid bilayer, a process that is otherwise energetically unfavorable. nd.edu

The mechanism of transport involves the phenylboronic acid carrier partitioning into the lipid membrane. nd.edu At the aqueous-membrane interface, it binds with a saccharide from the aqueous phase to form a more lipophilic boronate ester complex. This complex can then diffuse across the membrane to the other interface, where it releases the saccharide into the receiving aqueous phase. tandfonline.comnd.edu The efficiency and selectivity of this transport can be influenced by factors such as the pH gradient across the membrane and the structure of the boronic acid carrier. nd.edu

While specific studies on saccharide transport using a carrier derived from this compound are limited, research on other lipophilic phenylboronic acids has demonstrated the feasibility of this approach. The substitution pattern on the phenyl ring, including the presence of halogen atoms, can significantly affect the carrier's lipophilicity and its transport properties.

The following interactive table illustrates the transport efficiency and selectivity of a hypothetical carrier based on a substituted phenylboronic acid for different monosaccharides across a model lipid membrane.

| Saccharide | Transport Flux (μmol·m⁻²·s⁻¹) | Selectivity Ratio (vs. Glucose) |

|---|---|---|

| D-Glucose | 5.2 | 1.0 |

| D-Fructose | 25.8 | 5.0 |

| D-Ribose | 15.6 | 3.0 |

This table is illustrative and based on typical data for saccharide transport facilitated by phenylboronic acid carriers.

Biochemical Reagent and Tool

Beyond molecular recognition, this compound and its derivatives can serve as valuable reagents and tools in biochemical research, particularly in the investigation of structure-activity relationships.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net By systematically modifying a molecule's structure and observing the effect on its interaction with a biological target, such as an enzyme, researchers can identify the key chemical features responsible for its activity. nih.gov

Benzoic acid and its derivatives are common scaffolds used in SAR studies of enzyme inhibitors. nih.gov The substituents on the benzoic acid ring can be varied to probe the steric, electronic, and hydrophobic requirements of the enzyme's active site. This compound, with its specific substitution pattern, can be a valuable component of a library of benzoic acid derivatives for an SAR study. The chloro group at the 2-position and the borono group at the 5-position provide distinct electronic and steric properties that can help to map the binding pocket of a target enzyme.

For example, in a study investigating the inhibition of a hypothetical enzyme, a series of substituted benzoic acids could be synthesized and tested. The inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC₅₀), is then compared across the series.

The following interactive table provides an illustrative example of an SAR study on a hypothetical enzyme using a series of substituted benzoic acid derivatives.

| Compound | Substituents | IC₅₀ (μM) |

|---|---|---|

| Benzoic Acid | - | 500 |

| 2-Chlorobenzoic Acid | 2-Cl | 250 |

| 5-Bromobenzoic Acid | 5-Br | 150 |

| This compound | 2-Cl, 5-B(OH)₂ | 75 |

This table is illustrative and demonstrates how SAR data for a series of compounds can be presented.

Proteomics Research

Proteomics, the large-scale study of proteins, often requires methods to enrich for specific types of proteins from complex biological samples. The unique reactivity of boronic acids with cis-diols makes them particularly useful for the enrichment of glycoproteins, a class of proteins that have sugar chains (glycans) attached to them. nih.gov

Boronic acid affinity chromatography (BAC) is a technique that utilizes boronic acid ligands immobilized on a solid support to capture glycoproteins. researchgate.net A biological sample, such as a cell lysate or blood serum, is passed through the support material under conditions that favor the formation of boronate esters between the boronic acid and the cis-diol groups of the glycans on the glycoproteins. nih.govresearchgate.net Non-glycosylated proteins pass through the column, while glycoproteins are retained. nih.gov The captured glycoproteins can then be released by changing the conditions, such as lowering the pH, to reverse the boronate ester formation. nih.gov

This compound can be chemically coupled to a solid support, such as agarose (B213101) or magnetic beads, to create a boronate affinity matrix. The properties of this matrix, including its binding capacity and selectivity, would be influenced by the structure of the boronic acid ligand. While specific applications of a this compound-based matrix in proteomics are not widely documented, the general utility of boronic acid-functionalized materials is well-established for the enrichment of glycoproteins for subsequent analysis by mass spectrometry. nih.gov

The following table provides a representative list of glycoproteins that could potentially be enriched from a human plasma sample using a boronic acid-based affinity matrix.

| Glycoprotein | Function | Typical Glycosylation Sites |

|---|---|---|

| Alpha-1-acid glycoprotein | Acute-phase reactant | 5 |

| Haptoglobin | Binds free hemoglobin | 4 |

| Transferrin | Iron transport | 2 |

| Immunoglobulin G | Immune response | 1 (per heavy chain) |

This table provides examples of common glycoproteins found in human plasma that can be enriched using boronic acid affinity chromatography.

Viii. Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the carbon-hydrogen framework of 5-Borono-2-chlorobenzoic acid.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the aromatic protons provide definitive information about their substitution pattern on the benzene (B151609) ring. For this compound, the spectrum typically displays distinct signals for the three aromatic protons and the acidic proton of the carboxylic acid group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.

Detailed findings from NMR studies have been reported, confirming the structure of the compound. google.com A study utilizing a 400MHz NMR spectrometer with deuterated chloroform (CDCl₃) as the solvent provided the following characteristic shifts google.com:

¹H NMR Data (400MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.05 | Broad Singlet | 1H | -COOH |

| 8.13 | Singlet | 1H | Ar-H |

| 7.58 | Doublet (J=8.0Hz) | 1H | Ar-H |

¹³C NMR Data (100MHz, CDCl₃)

| Chemical Shift (δ) ppm |

|---|

| 165.93 |

| 132.99 |

| 132.86 |

| 132.41 |

| 130.55 |

| 130.39 |

These spectral data are instrumental for the unambiguous identification of this compound. google.comnih.govchemicalbook.comchemicalbook.com

Mass Spectrometry (LC-MS, GC-MS, MS-ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be coupled with mass analysis for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze the compound, providing information on its fragmentation pattern upon electron ionization. The mass spectrum from GC-MS analysis shows a characteristic top peak (base peak) and other significant fragment ions, which can be used for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with Electrospray Ionization (ESI), is also a valuable tool. MS-ESI analysis of this compound has identified the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 233. google.com This technique is highly sensitive and is often used in conjunction with HPLC for purity analysis. For optimal results in MS-compatible applications, it is recommended to use formic acid instead of phosphoric acid in the mobile phase. sielc.com

Key Mass Spectrometry Data

| Technique | Ion/Fragment | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| GC-MS | Top Peak | 236 |

| GC-MS | 2nd Highest Peak | 234 |

| GC-MS | 3rd Highest Peak | 219 |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for separating it from potential isomers and impurities. sielc.com Reverse-phase (RP) HPLC methods are commonly employed for this purpose. sielc.com

A typical RP-HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com The purity of the compound is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. Purity levels as high as 97% to 99.90% have been reported for synthesized batches of this compound. google.comchemicalbook.com

HPLC is also crucial for the separation and identification of isomers, such as 4-bromo-2-chlorobenzoic acid, which can be present as an impurity from the synthesis process. google.com The distinct retention times of different isomers on the HPLC column allow for their effective separation and quantification.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides information about molecular vibrations and crystal structures. It is used to obtain a unique chemical fingerprint of a compound. The Raman spectrum of this compound exhibits characteristic peaks corresponding to the vibrational modes of its functional groups and the substituted benzene ring. While specific research findings detailing the interpretation of the Raman spectrum were not prevalent in the surveyed literature, spectral data for the compound are available in various chemical databases, serving as a valuable reference for identity confirmation. nih.govchemicalbook.com

Ix. Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of arylboronic acids, such as the Suzuki-Miyaura coupling, are common, the pursuit of more efficient, selective, and scalable routes for 5-borono-2-chlorobenzoic acid remains a key research objective. Future research will likely focus on overcoming the challenges associated with multifunctional aromatic compounds and developing more direct and atom-economical methodologies.

Key areas of exploration include:

Transition Metal-Catalyzed C-H Borylation: Direct borylation of the C-H bond on a 2-chlorobenzoic acid precursor represents a highly atom-efficient strategy. Research into iridium, rhodium, or palladium-catalyzed systems could yield pathways that avoid the need for pre-functionalized starting materials like aryl halides. wikipedia.org

Electrophilic Borylation of Organometallic Intermediates: Refining the synthesis from organometallic precursors, such as those derived from Grignard reagents or organolithium compounds, continues to be a viable path. georganics.sk The development of milder reaction conditions and improved functional group tolerance will be critical.

Flow Chemistry Approaches: The use of continuous flow reactors for organometallic chemistry can offer enhanced safety, scalability, and control over reaction parameters. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing hazardous workups.

Table 1: Comparison of Potential Novel Synthetic Pathways for this compound

| Synthetic Strategy | Potential Precursor | Key Advantages | Research Focus |

|---|---|---|---|

| Direct C-H Borylation | 2-Chlorobenzoic acid | High atom economy, fewer synthetic steps. | Catalyst development (Ir, Rh), regioselectivity control. |

| Grignard-based Routes | 5-Bromo-2-chlorobenzoic acid | Well-established reactivity. | Improving functional group tolerance, milder conditions. georganics.sk |

| Miyaura Borylation | 5-Bromo-2-chlorobenzoic acid | High yields, good functional group compatibility. | Use of advanced ligands and palladium catalysts. |

| Flow Chemistry Synthesis | Organolithium Intermediates | Enhanced safety, scalability, precise control. | Reactor design, optimization of reaction parameters. |

Development of New Derivatives with Enhanced Bioactivity

Boronic acids are integral to drug discovery and medicinal chemistry, serving as versatile building blocks for therapeutic agents. rsc.org The structure of this compound offers multiple points for modification—the carboxylic acid, the boronic acid, and the aromatic ring—allowing for the creation of diverse derivative libraries to screen for biological activity.

Future research is anticipated in the following areas:

Amide and Ester Derivatives: The carboxylic acid group is a prime site for derivatization to form amides and esters. These modifications can modulate the compound's pharmacokinetic properties and lead to new classes of bioactive molecules, including potential enzyme inhibitors or receptor antagonists.

Bioisosteric Replacement: The boronic acid moiety is considered a bioisostere of carboxylic acid and can participate in unique interactions with biological targets. rsc.org Research into replacing carboxylic acid groups in known drugs with the this compound scaffold could yield novel compounds with improved potency or selectivity.

Targeted Drug Conjugates: The boronic acid group's ability to form reversible covalent bonds with diols, such as those found on cell surface carbohydrates, makes it a candidate for targeted drug delivery systems. rsc.org Derivatives could be designed to selectively accumulate in specific tissues or cells.

Table 2: Potential Bioactive Derivatives of this compound

| Derivative Class | Site of Modification | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Amides | Carboxylic Acid | Oncology, Infectious Disease | Altering solubility and cell permeability; mimicking peptide structures. |

| Boronate Esters | Boronic Acid | Enzyme Inhibition | Targeting serine proteases or other enzymes with active site hydroxyl groups. |

| Bioconjugates | Boronic Acid | Drug Delivery, Diagnostics | Targeting cell surface sugars (e.g., sialic acids) for selective delivery. rsc.org |

| Substituted Phenyls | Aromatic Ring | Various | Modifying electronic properties to enhance binding affinity to biological targets. |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. Boronic acids are often considered "green" compounds due to their low toxicity and eventual degradation to boric acid, an environmentally benign substance. acs.org Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic methods.

Key directions include:

Use of Greener Solvents: Moving away from traditional organic solvents towards water, supercritical fluids, or bio-based solvents. Palladium-catalyzed borylation reactions under micellar conditions in water have already shown promise for related compounds.

Catalyst Recycling: Developing heterogeneous catalysts or catalyst systems that can be easily recovered and reused, thereby reducing waste and cost.

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or solar energy to drive synthetic reactions, which can reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as the direct C-H borylation methods mentioned previously. researchgate.net

Integration into Supramolecular Chemistry and Self-Assembly

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of dynamic covalent chemistry, a powerful tool for constructing complex, self-healing, and responsive supramolecular architectures. rsc.orgresearchgate.net This reactivity makes this compound a highly attractive building block for materials science.

Emerging applications in this field include:

Covalent Organic Frameworks (COFs): The rigid structure and multiple reactive sites of this compound make it a candidate for the synthesis of porous, crystalline COFs. These materials have potential applications in gas storage, separation, and catalysis.

Self-Assembling Macrocycles and Cages: Through condensation reactions with multivalent diol linkers, this compound could be used to create discrete molecular cages or macrocycles. researchgate.netbath.ac.uk The reversibility of the boronate ester bond allows for error correction during assembly, leading to thermodynamically stable structures. bath.ac.uk

Responsive Polymers and Gels: Incorporating this compound into polymer chains could lead to "smart" materials. For instance, hydrogels that respond to changes in pH or the presence of specific sugars could be developed for applications in drug delivery or sensing. georganics.sk The interaction between boronic acids and diols is a key mechanism for creating glucose-responsive materials for insulin (B600854) delivery. georganics.sk

Advanced Catalytic Systems Based on this compound

Beyond being a product of catalysis, boronic acids are emerging as versatile catalysts themselves. rsc.org They can function as Lewis acids or, through specific activation modes, as Brønsted acid catalysts. acs.orgnih.gov The unique electronic properties of this compound, influenced by both the electron-withdrawing chlorine atom and the carboxylic acid, could be harnessed to design novel catalytic systems.

Future research in this area may focus on:

Lewis Acid Catalysis: Utilizing the empty p-orbital on the boron atom to activate substrates. wikipedia.org The electronic tuning provided by the chloro and carboxyl groups could lead to catalysts with unique reactivity and selectivity for reactions like acylations, alkylations, and cycloadditions. nih.gov

Chiral Catalyst Development: Derivatizing the carboxylic acid group with chiral auxiliaries could lead to new chiral boronic acid catalysts for enantioselective transformations.

Dual-Activation Catalysis: The presence of both a Lewis acidic boronic acid site and a Brønsted acidic carboxylic acid site within the same molecule opens the possibility for bifunctional catalysis, where both functionalities cooperate to promote a chemical reaction.

Catalysis in Water: Arylboronic acids have been shown to act as effective hydrogen bond donor catalysts for the conversion of CO2 in water, suggesting a role for this compound in green catalytic applications. acs.org

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-borono-2-chlorobenzoic acid, and how can purity be verified?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling, where the boronic acid moiety is introduced via palladium-catalyzed cross-coupling. Post-synthesis, purity is validated using HPLC (≥97.0% purity thresholds as per supplier standards) . Characterization should include / NMR and mass spectrometry (MS) to confirm molecular integrity. NIST’s gas-phase IR and MS data provide reference spectra for cross-verification .

Q. What are the recommended storage conditions to maintain the stability of this compound?